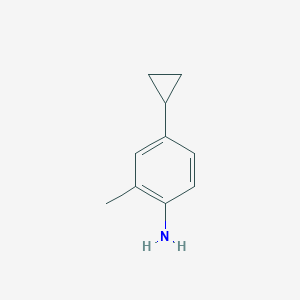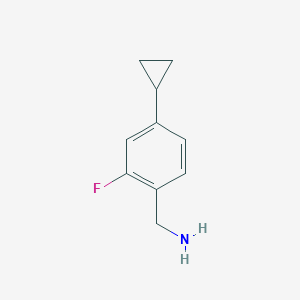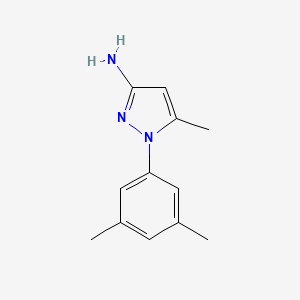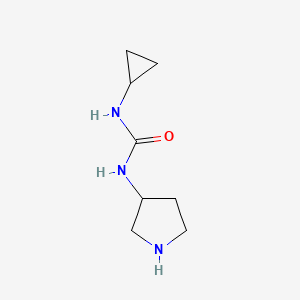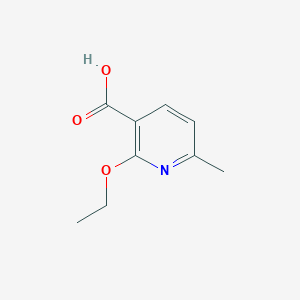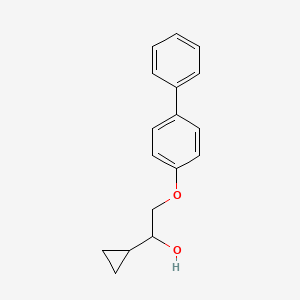
2-(Bifenil-4-iloxi)-1-ciclopropil etanol
Descripción general
Descripción
2-(Biphenyl-4-yloxy)-1-cyclopropylethanol is an organic compound that features a biphenyl moiety linked to a cyclopropyl group via an ethoxy bridge. This compound is of interest due to its unique structural properties, which combine the rigidity of the biphenyl system with the strain of the cyclopropyl ring, potentially leading to interesting chemical reactivity and biological activity.
Aplicaciones Científicas De Investigación
2-(Biphenyl-4-yloxy)-1-cyclopropylethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yloxy)-1-cyclopropylethanol typically involves the following steps:
Formation of Biphenyl-4-yloxy Intermediate: The biphenyl-4-yloxy intermediate can be synthesized through a nucleophilic substitution reaction where a biphenyl derivative reacts with an appropriate leaving group.
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds in the presence of a catalyst.
Ethanol Addition: The final step involves the addition of an ethanol moiety to the cyclopropyl intermediate, typically through an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and reagents would be chosen to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(Biphenyl-4-yloxy)-1-cyclopropylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The biphenyl moiety can be reduced under specific conditions to form a more saturated system.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of more saturated biphenyl derivatives.
Substitution: Introduction of various substituents on the biphenyl ring, depending on the electrophile used.
Mecanismo De Acción
The mechanism of action of 2-(Biphenyl-4-yloxy)-1-cyclopropylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety can engage in π-π interactions, while the cyclopropyl group can induce strain and reactivity in the target molecule. This dual functionality allows the compound to modulate various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl-4-ol: Lacks the cyclopropyl group, leading to different reactivity and biological activity.
Cyclopropylmethanol: Lacks the biphenyl moiety, resulting in different chemical properties.
2-(Phenyl-4-yloxy)-1-cyclopropylethanol: Similar structure but with a single phenyl ring, affecting its overall reactivity and applications.
Uniqueness
2-(Biphenyl-4-yloxy)-1-cyclopropylethanol is unique due to the combination of the biphenyl and cyclopropyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
1-cyclopropyl-2-(4-phenylphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c18-17(15-6-7-15)12-19-16-10-8-14(9-11-16)13-4-2-1-3-5-13/h1-5,8-11,15,17-18H,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVPTDUNLRUYJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(COC2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


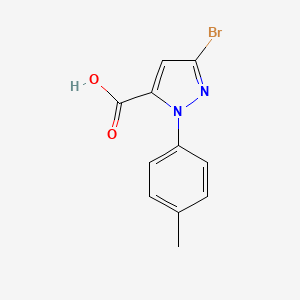
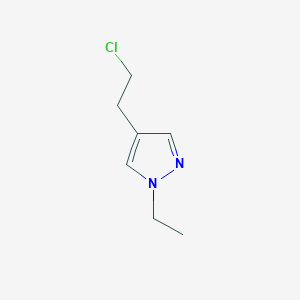
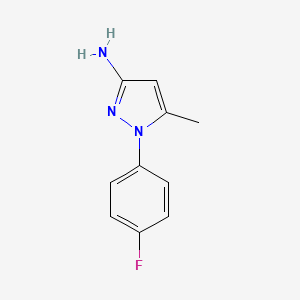
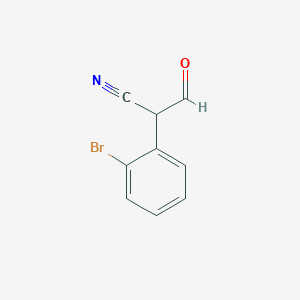

![1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1528665.png)


![1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole](/img/structure/B1528670.png)
